molecular formula C7H8ClNO3S B13061094 (4-Methoxypyridin-3-yl)methanesulfonyl chloride

(4-Methoxypyridin-3-yl)methanesulfonyl chloride

Cat. No.: B13061094
M. Wt: 221.66 g/mol
InChI Key: AZOHHZCRYAYOIC-UHFFFAOYSA-N
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Preparation Methods

The preparation of (4-Methoxypyridin-3-yl)methanesulfonyl chloride typically involves synthetic routes that include the use of methanesulfonyl chloride as a key reagent. The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield . Industrial production methods may vary, but they generally follow similar principles to achieve high-quality output .

Chemical Reactions Analysis

(4-Methoxypyridin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions under specific conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions often involve controlled temperatures and solvents to ensure optimal results.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Methoxypyridin-3-yl)methanesulfonyl chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methoxypyridin-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It targets nucleophilic sites on other molecules, facilitating the formation of new chemical bonds. The molecular pathways involved include the activation of the methanesulfonyl chloride group, which then participates in subsequent reactions .

Comparison with Similar Compounds

(4-Methoxypyridin-3-yl)methanesulfonyl chloride can be compared with other similar compounds, such as:

  • (4-Methoxypyridin-3-yl)methanesulfonamide
  • (4-Methoxypyridin-3-yl)methanesulfonic acid
  • (4-Methoxypyridin-3-yl)methanesulfonate esters

These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of this compound lies in its specific reactivity and selectivity, making it particularly valuable in certain chemical processes .

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

(4-methoxypyridin-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO3S/c1-12-7-2-3-9-4-6(7)5-13(8,10)11/h2-4H,5H2,1H3

InChI Key

AZOHHZCRYAYOIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)CS(=O)(=O)Cl

Origin of Product

United States

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